5-ethoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methylphenoxy Group: This step involves a nucleophilic substitution reaction where the benzimidazole core reacts with 3-methylphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ETHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The ethoxy and methylphenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the ethoxy and methylphenoxy groups.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its benzimidazole core, which is known for various therapeutic effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ETHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole core.
Ethoxybenzimidazole: A derivative with an ethoxy group attached to the benzimidazole core.
Uniqueness
5-ETHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its ethoxy and methylphenoxy groups attached to the benzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
6-ethoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-3-20-14-7-8-15-16(10-14)19-17(18-15)11-21-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
DZIGXKMFOCRYON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.